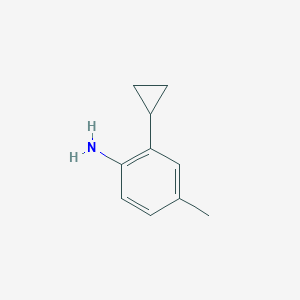

2-Cyclopropyl-4-methylaniline

CAS No.:

Cat. No.: VC13403132

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N |

|---|---|

| Molecular Weight | 147.22 g/mol |

| IUPAC Name | 2-cyclopropyl-4-methylaniline |

| Standard InChI | InChI=1S/C10H13N/c1-7-2-5-10(11)9(6-7)8-3-4-8/h2,5-6,8H,3-4,11H2,1H3 |

| Standard InChI Key | BMVJHYOOJJLVPJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N)C2CC2 |

| Canonical SMILES | CC1=CC(=C(C=C1)N)C2CC2 |

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

2-Cyclopropyl-4-methylaniline, systematically named as benzenamine, 2-cyclopropyl-4-methyl-, is an aromatic amine with the following structural features:

-

A benzene ring substituted with an amino group () at position 1.

-

A cyclopropyl group () at position 2.

-

A methyl group () at position 4.

The International Union of Pure and Applied Chemistry (IUPAC) name reflects these substituents, while its SMILES notation () and InChIKey () provide unambiguous machine-readable identifiers .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1251210-21-5 | |

| Molecular Formula | ||

| Molecular Weight | 147.22 g/mol | |

| Exact Mass | 147.105 g/mol | |

| SMILES | C1(N)=CC=C(C)C=C1C1CC1 |

Physicochemical Properties

-

Density: Analogous chlorinated anilines like 2-chloro-4-methylaniline exhibit densities of , suggesting that the replacement of chlorine with a cyclopropyl group may marginally alter this value due to differences in molar volume.

-

Boiling Point: The cyclopropyl group’s strain energy (approximately 27 kcal/mol) could elevate the boiling point compared to linear alkyl-substituted anilines, though precise measurements are lacking .

-

Solubility: Predominantly hydrophobic due to the cyclopropane and methyl groups, the compound is likely soluble in organic solvents like toluene or xylene, as evidenced by synthetic protocols for related compounds .

Synthetic Methodologies

Challenges and Optimization

-

Steric Hindrance: The cyclopropane ring’s rigidity may impede nucleophilic substitution or coupling reactions, necessitating elevated temperatures or prolonged reaction times .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures may be required to isolate the product from byproducts like tar, a common issue in aniline syntheses .

Table 2: Hypothetical Synthetic Parameters

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume